molecular formula C6H11ClF3NO B2824330 [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride CAS No. 2126178-18-3

[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride

Cat. No.: B2824330
CAS No.: 2126178-18-3
M. Wt: 205.61
InChI Key: GDNBWCMONYTFBW-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H10F3NO·HCl It is a derivative of oxolane, featuring a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of a trifluoromethyl-substituted oxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The exact mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • [5-(Trifluoromethyl)tetrahydrofuran-2-yl]methanamine hydrochloride
  • [5-(Trifluoromethyl)oxolan-2-yl]methanol
  • [5-(Trifluoromethyl)oxolan-2-yl]acetic acid

Uniqueness: Compared to similar compounds, [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride stands out due to its specific combination of functional groups. The presence of both a trifluoromethyl group and a methanamine group imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNBWCMONYTFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-18-3
Record name 1-[5-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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